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Hedaol C

Cat. No.: B1241307
M. Wt: 278.4 g/mol
InChI Key: TZNBCSGCHOVZDX-KOCIXHNPSA-N
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Description

Placement of Hedaol C within the Bisnorditerpene Class of Natural Products

This compound is classified as a bisnorditerpene, a subclass of diterpenoids characterized by the loss of two carbon atoms from the typical 20-carbon skeleton. researchgate.netnih.gov Diterpenes are a large and structurally diverse group of natural products derived from the C20 precursor, geranylgeranyl pyrophosphate. The "bisnor-" prefix indicates the absence of two carbon atoms, which differentiates this compound and its analogs from other diterpenes. These compounds are often found in marine organisms, particularly brown algae. mdpi.com

Historical Overview of Initial Discovery and Isolation Efforts for this compound

This compound, along with its related compounds Hedaol A and Hedaol B, was first isolated from the Japanese brown alga Sargassum sp. researchgate.netnih.gov The discovery was the result of efforts to identify new bioactive compounds from marine sources. The isolation process involved the extraction of the algal material followed by various chromatographic techniques to separate the individual components. The structures of these new bisnorditerpenes were determined through spectroscopic analysis. nih.gov Initial studies on the hedaols revealed they exhibited low cytotoxicity against P388 leukemia cells. nih.govacs.org

Methodological Advancements Driving Contemporary Research on this compound

Contemporary research on this compound and other natural products has been significantly advanced by modern analytical and synthetic techniques. The initial structural elucidation of this compound relied on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.gov Today, more sophisticated 2D NMR techniques and high-resolution mass spectrometry (HRMS) allow for more precise structural determination.

Furthermore, advancements in synthetic organic chemistry have enabled the total synthesis of related compounds, such as Hedaol B, which provides a pathway for producing these molecules in the laboratory for further study. researchgate.net These synthetic routes are crucial as they are not reliant on the often-limited natural supply of the compounds.

Interdisciplinary Significance of this compound in Basic Chemical Biology Research

Chemical biology is a field that utilizes chemical tools and techniques to study and manipulate biological systems. cancer.govku.dk Small molecules like this compound are valuable probes in this field for exploring cellular processes. helmholtz-munich.dehelmholtz-munich.de The initial findings of low cytotoxicity for the hedaols have spurred further investigation into their potential biological activities. nih.gov While not a potent cytotoxic agent, the unique structure of this compound makes it an interesting subject for understanding the structure-activity relationships of bisnorditerpenes. The study of such natural products contributes to the broader understanding of chemical diversity in nature and can provide leads for the development of new therapeutic agents. researchgate.net

Data Tables

Table 1: Classification of this compound

CategoryClassificationSource
Class Bisnorditerpene researchgate.netnih.gov
Superclass Diterpenoid nih.gov
Natural Source Sargassum sp. (Brown Alga) researchgate.netnih.gov

Table 2: Initial Research Findings for Hedaols

CompoundBiological ActivityCell LineSource
Hedaol ALow cytotoxicityP388 nih.govacs.org
Hedaol BLow cytotoxicityP388 nih.govacs.org
This compoundLow cytotoxicityP388 nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30O2 B1241307 Hedaol C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

(5E,10E,14R)-14-hydroxy-2,6,10-trimethylpentadeca-2,5,10-trien-4-one

InChI

InChI=1S/C18H30O2/c1-14(2)12-18(20)13-16(4)10-6-8-15(3)9-7-11-17(5)19/h9,12-13,17,19H,6-8,10-11H2,1-5H3/b15-9+,16-13+/t17-/m1/s1

InChI Key

TZNBCSGCHOVZDX-KOCIXHNPSA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/CCC/C(=C/C(=O)C=C(C)C)/C)O

Canonical SMILES

CC(CCC=C(C)CCCC(=CC(=O)C=C(C)C)C)O

Synonyms

hedaol C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Discovery and Isolation from Marine Macroalgae, Sargassum sp.

Hedaol C was discovered and isolated from the Japanese brown alga Sargassum sp. researchgate.net. Sargassum is a genus of brown macroalgae widely distributed in temperate and tropical oceans, known to inhabit shallow waters and coral reefs wikipedia.org. Various species within the Sargassum genus have been identified as rich sources of diverse bioactive compounds, including terpenoids, sterols, and polysaccharides wikipedia.orgnih.gov. The isolation of hedaols A, B, and C from Sargassum sp. indicates that this genus is a significant source of these specific bisnorditerpenes researchgate.netacs.org.

Chromatographic Methodologies for Purification and Fractionation of this compound in Research Scales

Chromatographic techniques are indispensable for the purification and fractionation of natural products isolated from complex matrices like algal extracts. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. For research-scale isolation of this compound, various chromatographic methodologies can be employed. These may include techniques such as:

Column Chromatography: A widely used technique for initial separation and fractionation of crude extracts. Different stationary phases (e.g., silica (B1680970) gel, reversed-phase silica) and mobile phase systems can be used depending on the polarity of this compound and co-eluting compounds.

High-Performance Liquid Chromatography (HPLC): A more advanced and higher-resolution technique crucial for further purification and obtaining this compound in a highly pure form. Both analytical and preparative HPLC can be utilized, with various stationary phases (e.g., C18, phenyl-hexyl) and gradient or isocratic elution profiles.

Thin-Layer Chromatography (TLC): Often used for monitoring the separation process, comparing different solvent systems, and checking the purity of fractions obtained from column chromatography or HPLC.

The choice of specific chromatographic method and conditions would be guided by the chemical properties of this compound and the nature of the crude extract. Optimization of parameters such as stationary phase, mobile phase composition, flow rate, and detection wavelength is critical to achieve effective separation and purification.

Analytical Strategies for Monitoring this compound during Isolation Procedures

Monitoring the presence and purity of this compound throughout the isolation and purification process is essential to track its recovery and ensure the effectiveness of each step. Analytical strategies commonly employed for this purpose include:

Thin-Layer Chromatography (TLC): Provides a rapid and simple method to visualize the separation of compounds in different fractions and assess the relative amount of this compound.

High-Performance Liquid Chromatography (HPLC): Offers a more sensitive and quantitative method for monitoring this compound. By using a suitable detector (e.g., UV-Vis detector if this compound has a chromophore, or potentially a Mass Spectrometry detector for higher specificity), the concentration of this compound in different fractions can be determined, and its purity can be assessed by analyzing the chromatogram. HPLC-DAD (Diode Array Detector) can provide spectral information for peak identification nih.gov.

Mass Spectrometry (MS): Coupled with chromatography (e.g., LC-MS), MS is a powerful tool for identifying and quantifying this compound based on its molecular weight and fragmentation pattern. This provides high specificity and sensitivity for monitoring the target compound even in complex mixtures .

These analytical techniques allow researchers to make informed decisions during the isolation process, such as pooling fractions containing this compound and determining the optimal conditions for subsequent purification steps.

Chemical Structure Elucidation and Stereochemical Assignment

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy was central to the structural elucidation of Hedaol C. acs.orghyphadiscovery.com By analyzing various NMR experiments, researchers were able to piece together the molecule's atomic connectivity and spatial arrangement.

The one-dimensional (1D) ¹H and ¹³C NMR spectra provided the initial framework for the structure of this compound. The ¹³C NMR spectrum revealed the presence of 18 carbon atoms, consistent with a bisnorditerpene skeleton. acs.org

Analysis of the ¹H and ¹³C NMR data for this compound indicated a close structural relationship to its isomer, Hedaol A. However, notable differences in the chemical shifts of the H-7 proton and the C-17 methyl carbon suggested that this compound was a stereoisomer of Hedaol A, differing in the geometry of the C-5 olefin. acs.org

Table 1: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃) Data sourced from Takada et al., 2001. acs.org

PositionδC (ppm)δH (ppm, mult., J in Hz)
135.02.29 (m), 2.40 (m)
234.01.84 (m)
3218.0-
4127.1-
5125.26.01 (t, 7.0)
641.52.22 (m)
726.52.09 (m)
837.01.48 (m)
968.33.65 (dd, 8.8, 5.4)
10127.15.20 (t, 6.9)
11135.5-
1239.92.10 (t, 7.9)
1326.11.99 (m)
14124.25.09 (t, 6.9)
15131.5-
1625.71.60 (s)
1720.01.70 (s)
1816.31.63 (s)

Two-dimensional (2D) NMR experiments were indispensable for assembling the complete structure of this compound. acs.orgsdsu.edu These techniques reveal correlations between different nuclei, allowing for the unambiguous assignment of the molecular framework.

COSY (Correlation Spectroscopy): This experiment identified proton-proton (¹H-¹H) coupling networks, establishing connectivity within specific fragments of the molecule. sdsu.edumnstate.edu

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC spectra correlated each proton with the carbon atom it is directly attached to, mapping out the one-bond C-H connections. acs.orghuji.ac.il

HMBC (Heteronuclear Multiple Bond Correlation): This experiment was crucial for connecting the molecular fragments. It reveals correlations between protons and carbons that are two or three bonds apart, providing the long-range connectivity needed to establish the complete carbon skeleton. acs.orgsdsu.eduharvard.edu Analysis of the COSY, HMQC, and HMBC spectra together allowed for the complete assignment of the gross structure of this compound. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the geometry of the double bonds, NOESY experiments, which detect protons that are close in space, were performed. For this compound, irradiation of the H-5 olefinic proton (δH 6.01) resulted in a Nuclear Overhauser Effect (NOE) enhancement of the H-7 proton signal (δH 2.09). This spatial proximity is only possible in a 5E configuration. Furthermore, irradiation of the C-18 methyl protons (δH 1.63) enhanced the H-12 proton signal (δH 2.10), confirming a 10E geometry for the second double bond. These assignments were also supported by the chemical shifts of the vinyl methyl carbons in the ¹³C NMR spectrum. acs.org

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. jeolusa.comcdc.gov This precision allows for the determination of a molecule's elemental composition.

For this compound, High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) determined it to be an isomer of Hedaol A. acs.org This confirmed that this compound possesses the molecular formula C₁₈H₃₀O₂ . This formula corresponds to a specific exact mass, and the ability of HRMS to measure this mass with high accuracy (typically within a few parts per million) validates the proposed formula and rules out other potential elemental compositions that might have the same nominal mass. acs.orgcdc.gov The fragmentation pattern observed in the mass spectrum provides additional structural information, serving as a molecular "fingerprint". cdc.govscirp.org

Stereochemical Assignment through Chiral Derivatization and Spectroscopic Methods

Beyond the planar structure, determining the absolute three-dimensional arrangement of atoms (stereochemistry) is critical for fully characterizing a chiral molecule like this compound.

The modified Mosher's method is a well-established NMR technique used to determine the absolute configuration of chiral secondary alcohols. illinois.eduumn.edu This method was successfully applied to Hedaol A, the stereoisomer of this compound, to determine the absolute configuration of its single stereocenter at C-9. acs.orgnih.gov

The procedure involves reacting the chiral alcohol in two separate experiments with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters. umn.eduresearchgate.net According to Mosher's model, the substituents of the alcohol will orient themselves differently in space relative to the phenyl group of the MTPA moiety in the two diastereomers. This differential orientation leads to predictable shielding or deshielding effects on the protons near the stereocenter. By analyzing the differences in the ¹H NMR chemical shifts between the (S)- and (R)-MTPA esters (Δδ = δS – δR), the absolute configuration of the alcohol can be reliably assigned. umn.eduyoutube.commdpi.com

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. jascoinc.comwikipedia.org Optically active molecules exhibit a characteristic CD spectrum, which can serve as a unique fingerprint for a particular stereoisomer. numberanalytics.com

The sign and intensity of the CD signals (known as Cotton effects) are highly sensitive to the three-dimensional structure of the molecule. nih.gov While not explicitly reported in the primary study of this compound, CD spectroscopy is a standard and powerful tool used in natural product chemistry. mdpi.com It is often employed to complement and confirm stereochemical assignments made by other methods, such as X-ray crystallography or the Mosher method, by comparing experimentally measured spectra with those of related compounds of known stereochemistry or with theoretically calculated spectra. mdpi.comnih.gov

Modified Mosher's Method for Relative and Absolute Configuration

X-ray Crystallography for Definitive Solid-State Structure Confirmation

The initial structure elucidation of Hedaols A, B, and C, isolated from the Japanese brown alga Sargassum sp., was accomplished through spectroscopic analysis. researchgate.net The absolute stereochemistry of Hedaol A was determined using the modified Mosher's method, a technique that relies on NMR analysis of diastereomeric esters. researchgate.net This suggests that at the time of their discovery, suitable crystals of this compound for X-ray diffraction analysis may not have been obtained.

X-ray crystallography involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. libretexts.org The angles and intensities of the diffracted beams provide detailed information about the electron density distribution within the crystal, which in turn allows for the precise determination of atomic positions, bond lengths, and bond angles. wikipedia.org This method is considered the gold standard for structural determination of crystalline solids. nih.gov

For a definitive solid-state structure confirmation of this compound, the following steps would typically be undertaken:

Crystallization: Growing a high-quality single crystal of this compound, which can be a challenging step for complex natural products.

Data Collection: Mounting the crystal on a diffractometer and exposing it to a monochromatic X-ray beam to collect diffraction data. mdpi.com

Structure Solution and Refinement: Processing the diffraction data to solve the crystal structure and refine the atomic positions. nih.gov

In the absence of published crystallographic data for this compound, any discussion of its solid-state structure remains speculative. The generation of a data table with crystallographic parameters is therefore not possible. Future research involving the successful crystallization and X-ray diffraction analysis of this compound would be required to provide this definitive structural confirmation.

Chemical Synthesis and Analog Design

Total Synthesis Strategies for Hedaol C

The total synthesis of this compound, a complex natural product, presents a significant challenge to synthetic organic chemists. Devising a strategy to construct its unique carbon skeleton with precise control over stereochemistry is a key objective. While a specific total synthesis for this compound has not been extensively documented, general strategies applicable to related diterpenes provide a framework for its potential synthesis.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. journalspress.comnumberanalytics.comscitepress.org For a molecule like this compound, key disconnections would likely focus on the strategic cleavage of major carbon-carbon or carbon-heteroatom bonds to simplify the complex ring system and stereocenters. numberanalytics.comyoutube.com

A plausible retrosynthetic strategy for this compound would involve disconnections that break the molecule down into key fragments. This could involve retro-cycloaddition reactions to deconstruct cyclic components or retro-aldol reactions to simplify carbonyl-containing portions of the molecule. numberanalytics.com The choice of disconnections is guided by the aim of generating simplified precursor molecules that can be readily synthesized or are commercially available. numberanalytics.com The process involves identifying strategic bonds to break, which is influenced by factors like bond polarity and the presence of functional groups that can facilitate certain reactions in the forward synthesis. numberanalytics.com

A logical approach would be to disconnect the side chain from the main cyclic core. Further disconnections of the cyclic system could then be envisioned, potentially through reactions like intramolecular Diels-Alder or aldol (B89426) cyclizations, to arrive at simpler acyclic precursors. The stereochemistry of the multiple chiral centers would need to be carefully considered at each step, employing stereoselective reactions to ensure the correct three-dimensional arrangement in the final product.

Development of Stereoselective and Regioselective Synthetic Routes

The successful synthesis of this compound hinges on the development of highly stereoselective and regioselective reactions. Stereoselectivity ensures the formation of the correct spatial arrangement of atoms, while regioselectivity controls the position at which a chemical reaction occurs. ucalgary.cayoutube.com

For instance, the construction of the various stereocenters within the this compound framework would likely rely on well-established stereoselective reactions such as substrate-controlled aldol additions, enantioselective catalysis, or the use of chiral auxiliaries. psu.edu For example, nickel-catalyzed reactions have been shown to provide high regioselectivity and stereoselectivity in the synthesis of certain C-Aryl glycosides, a strategy that could be adapted for specific bond formations in a this compound synthesis. rsc.org

Furthermore, cascade reactions, where multiple bond-forming events occur in a single synthetic operation, could offer an efficient pathway to rapidly assemble the complex core of this compound. nih.gov Such strategies not only shorten the number of synthetic steps but can also enhance stereocontrol. The choice of catalysts and reaction conditions is paramount in achieving the desired selectivity, with transition-metal catalysis, including copper-catalyzed reactions, offering a powerful toolkit for stereoselective and regioselective transformations. exlibrisgroup.comnih.govrsc.org

Semi-Synthetic Approaches from Related Natural Products

Semi-synthesis, which involves the chemical modification of naturally occurring compounds, presents a viable alternative to total synthesis for obtaining this compound and its derivatives. numberanalytics.comeupati.eu This approach is particularly attractive when a related natural product with a similar core structure is more readily available. nih.govwou.edu

Given that Hedaols A and B were isolated alongside this compound from the same source, Sargassum sp., they represent potential starting materials for a semi-synthetic route. researchgate.net If Hedaol A or B can be isolated in larger quantities, chemical transformations could be devised to convert them into this compound. This would likely involve selective oxidation, reduction, or functional group interconversion reactions to modify the specific functionalities that differentiate these molecules. This approach can be more efficient than a full total synthesis, as the complex carbon skeleton is already pre-formed by nature. numberanalytics.com

Preparation of Structurally Modified this compound Analogues

The synthesis of structural analogues of this compound is a crucial step in understanding its biological activity and mechanism of action. By systematically modifying different parts of the molecule, researchers can probe which functional groups and structural features are essential for its biological effects.

Targeted Functionalization for Mechanistic Probes

To investigate the mechanism of action of this compound, analogues with specific modifications can be designed as mechanistic probes. nih.gov This could involve introducing photoreactive groups, fluorescent tags, or affinity labels at specific positions on the this compound scaffold. These modified molecules can then be used in biological assays to identify cellular targets and interaction partners.

For example, functionalizing the this compound molecule with a probe that can be activated by light would allow for the covalent labeling of its binding partners within a cell. nih.gov This information is invaluable for elucidating the molecular pathways through which this compound exerts its effects. The development of such probes requires synthetic methods that are highly selective, allowing for the introduction of the desired functionality without altering the core structure of the molecule.

Rational Design of Truncated or Simplified this compound Scaffolds

The rational design of truncated or simplified analogues of this compound can help to identify the minimal structural components required for its biological activity. rsc.orgresearchgate.netnih.govrsc.org This process involves systematically removing or simplifying parts of the molecule and then evaluating the biological activity of the resulting compounds.

For instance, the side chain of this compound could be shortened or modified, or one of the rings in its polycyclic system could be removed. The synthesis of these simplified scaffolds would be less complex than the total synthesis of the natural product itself. By comparing the activity of these truncated analogues to that of the parent compound, researchers can pinpoint the key pharmacophoric elements. This information is not only crucial for understanding the structure-activity relationship but can also guide the design of more potent and selective analogues with improved therapeutic potential.

Exploration of Structure-Reactivity Relationships in Synthetic Transformations

The exploration of structure-reactivity relationships in the synthesis of this compound and its analogs is intrinsically linked to the chemical behavior of its known isomers, Hedaol A and Hedaol B. These bisnorditerpenes, isolated from the Japanese brown alga Sargassum hemiphyllum, share a common molecular formula (C18H30O2) but differ in the geometry of their olefinic bonds. acs.orgacs.org this compound, specifically, is identified as a stereoisomer of Hedaol A at the C-5 olefin. acs.orgacs.org Understanding the synthetic pathways and the influence of these stereochemical differences is crucial for designing new analogs and predicting their chemical behavior.

The total synthesis of (±)-Hedaol B provides a foundational framework for discussing synthetic transformations applicable to the Hedaol class. tandfonline.comtandfonline.com The synthetic route highlights several key reactions where the substrate's structure directly influences the outcome. The geometry of the double bonds in the acyclic terpenoid backbone is a critical structural feature that can affect the reactivity and selectivity of these transformations. For instance, the spatial arrangement of substituents around a double bond can dictate the accessibility of reagents to reactive sites and influence the conformational preferences of the molecule, thereby affecting the transition states of various reactions.

A detailed analysis of the spectroscopic data of Hedaols A, B, and C reveals the subtle yet significant impact of stereoisomerism. acs.orgacs.org For example, the chemical shifts in the NMR spectra for protons and carbons adjacent to the differing double bonds vary between the isomers. acs.orgacs.org In this compound, the geometry of the C-5 olefin is determined to be 5E, in contrast to the 5Z geometry in Hedaol A. acs.orgacs.org This difference in stereochemistry can be expected to influence the reactivity in several key synthetic steps that would be common to the synthesis of all Hedaol isomers.

One such step is the selective oxidation of allylic positions. In the reported synthesis of Hedaol B, selenium dioxide is used for the regioselective oxidation of a terminal methyl group. tandfonline.com The stereochemistry of nearby double bonds can influence the approach of the oxidizing agent and the stability of the resulting intermediates, potentially leading to different yields or side products when applied to a precursor for this compound.

Furthermore, the alkylation of silyl (B83357) cyanides, a key step in the synthesis of Hedaol B, involves the formation of a new carbon-carbon bond. tandfonline.comwaikato.ac.nz The stereoelectronic environment around the reaction center, which is influenced by the geometry of the C-5 and C-10 olefins, would play a role in the efficiency of this transformation. The differing stereochemistry of this compound's precursor could lead to altered reaction kinetics or diastereoselectivity compared to the synthesis of Hedaol B.

The following table summarizes the key structural differences between the known Hedaol isomers, which are central to understanding their structure-reactivity relationships.

CompoundMolecular FormulaKey Structural FeatureReference
Hedaol A C18H30O25Z, 10E olefin geometry acs.orgacs.org
Hedaol B C18H30O26E, 10E olefin geometry acs.orgacs.org
This compound C18H30O25E, 10E olefin geometry (Stereoisomer of Hedaol A) acs.orgacs.org

The synthetic transformations involved in the total synthesis of (±)-Hedaol B offer a template to explore these relationships further. The table below outlines the key reaction steps and highlights how structural variations, such as those present in a precursor to this compound, could influence the reaction outcome.

StepTransformationReagents & ConditionsPotential Influence of this compound Precursor StructureReference
1Reduction of KetoneNaBH4, MeOH, 0°CThe stereochemistry of the resulting alcohol could be influenced by the remote stereocenters and olefin geometry, affecting subsequent reactions. tandfonline.comtandfonline.com
2AcetylationAc2O, Py, DMAP, 0°CA standard protection step, likely with minimal influence from remote stereochemistry. tandfonline.comtandfonline.com
3Regioselective OxidationSeO2, tBuOOH, 0°CThe 5E geometry of the this compound precursor could alter the regioselectivity or yield of the allylic oxidation compared to the Hedaol B precursor. tandfonline.com
4Iodination-The formation of the allylic iodide is a critical step for the subsequent alkylation. tandfonline.comtandfonline.com
5AlkylationKCN/18-crown-6The efficiency and stereochemical outcome of the alkylation of the silyl cyanide could be affected by the different spatial arrangement of the this compound precursor. tandfonline.com
6Deprotection & HydrolysisTBAF, aq. HClThese final steps to reveal the ketone and alcohol functionalities are generally robust. tandfonline.com

Biosynthetic Pathways and Genetic Insights

Proposed Biosynthetic Route for Hedaol C within Sargassum sp.

The biosynthesis of this compound, as a bisnorditerpene, is expected to originate from terpenoid precursor pathways common in marine organisms, including algae. Diterpenes are typically derived from geranylgeranyl pyrophosphate (GGPP), a 20-carbon isoprenoid precursor. Bisnorditerpenes, possessing a modified diterpene skeleton with fewer than 20 carbons, would involve further enzymatic modifications, such as oxidative cleavage or rearrangement, of a diterpene intermediate.

Identification of Precursors and Intermediates

Based on the general knowledge of terpenoid biosynthesis, the likely primary precursor for this compound is GGPP. The pathway would then involve a series of cyclization, oxidation, reduction, and potentially rearrangement steps catalyzed by specific enzymes to form the characteristic bisnorditerpene structure of this compound. While specific intermediates leading directly to this compound have not been explicitly identified in the provided search results, studies on the total synthesis of hedaol B provide insights into potential structural transformations that might occur in the natural pathway researchgate.nettandfonline.com. For instance, the synthesis of hedaol B involved steps starting from geranyl acetone, suggesting that related acyclic or cyclic terpenoid derivatives could serve as intermediates in the natural biosynthesis of hedaols in Sargassum sp. researchgate.nettandfonline.com.

Elucidation of Key Enzymatic Transformations (e.g., cyclizations, oxidations, reductions)

The conversion of GGPP to the this compound scaffold would involve key enzymatic transformations. Diterpene cyclases are crucial enzymes that catalyze the initial cyclization steps of GGPP to form various diterpene skeletons. Subsequent modifications, including oxidations, reductions, and potentially rearrangements, would be carried out by enzymes such as cytochrome P450 monooxygenases, reductases, and other tailoring enzymes. While specific enzymes involved in this compound biosynthesis in Sargassum sp. are not detailed in the search results, functional characterization studies of enzymes in other biosynthetic pathways, such as those involved in heme or lignan (B3055560) biosynthesis, illustrate the types of enzymatic activities (e.g., hydroxylases, oxidases) that are essential for modifying precursor molecules to yield complex natural products researchgate.netmdpi.comfrontiersin.orgfrontiersin.orgnih.gov.

Genetic Characterization of Biosynthetic Gene Clusters

Natural product biosynthetic genes are often organized into biosynthetic gene clusters (BGCs) in the genome of the producer organism nih.govresearchgate.netnih.govosti.gov. Analyzing the genome of Sargassum sp. is a crucial step in identifying the genes responsible for this compound biosynthesis.

Genomic Analysis of Producer Organisms

Genomic studies on Sargassum species, such as Sargassum hemiphyllum var. chinense, have provided insights into their organellar genomes, including mitochondrial and chloroplast DNA nih.gov. These studies have focused on genomic characteristics, gene content, and phylogenetic relationships within the genus nih.govmdpi.comnih.gov. While comprehensive nuclear genome assemblies specifically aimed at identifying secondary metabolite BGCs for hedaols were not found in the provided results, the availability of genomic data for Sargassum species lays the groundwork for future BGC discovery efforts nih.govnih.gov. Bioinformatic tools can be employed to scan sequenced genomes for potential BGCs based on the presence of genes encoding enzymes typically involved in terpenoid biosynthesis, such as terpene cyclases, cytochrome P450s, and transporters nih.govosti.gov.

Functional Characterization of Biosynthetic Enzymes via Gene Knockout/Knock-in Studies

Functional characterization of candidate genes within identified BGCs is essential to confirm their involvement in this compound biosynthesis. Techniques such as gene knockout or knockdown (e.g., using RNA interference) in Sargassum sp. or heterologous expression of candidate genes in a suitable host organism can help elucidate the specific roles of individual enzymes in the pathway mdpi.comfrontiersin.orgnih.govresearchgate.net. By disrupting or overexpressing a gene and observing the effect on this compound production or the accumulation of pathway intermediates, the function of the encoded enzyme can be determined mdpi.comfrontiersin.orgnih.govresearchgate.net. While such studies specifically for this compound biosynthesis in Sargassum sp. were not found, research on functional characterization of enzymes in other organisms provides a methodological basis mdpi.comfrontiersin.orgfrontiersin.orgnih.govresearchgate.net.

Metabolic Engineering Approaches for Biosynthetic Pathway Elucidation

Metabolic engineering can be a powerful tool for dissecting and understanding complex biosynthetic pathways, especially for natural products produced in low quantities in their native hosts. By transferring and expressing the genes of a biosynthetic pathway in a more tractable host organism, such as Escherichia coli or yeast, the pathway can be reconstituted and studied under controlled conditions nih.govrsc.orgmdpi.commdpi.comnih.gov. This allows for the identification of intermediates, the characterization of enzyme activities, and the evaluation of the rate-limiting steps in the pathway nih.govrsc.orgmdpi.commdpi.comnih.gov. While direct application of metabolic engineering for this compound biosynthesis in Sargassum sp. is not detailed in the provided results, this approach holds potential for future research to fully elucidate the biosynthetic route and potentially enable heterologous production of this compound nih.govrsc.orgmdpi.commdpi.comnih.gov.

Potential Data Table: Key Enzymes and Proposed Functions in this compound Biosynthesis (Hypothetical)

Enzyme ClassProposed Function in this compound Biosynthesis
Diterpene CyclaseCyclization of GGPP
Cytochrome P450Oxidation/Hydroxylation steps
ReductaseReduction steps
Tailoring Enzyme(s)Further modifications/rearrangements

Potential Data Table: Sargassum Genomic Resources Relevant to Biosynthesis

Sargassum SpeciesGenome TypeSize (bp)Relevant Genes/FeaturesSource
Sargassum hemiphyllum var. chinenseMitochondrial Genome34,686Genes involved in mitochondrial functions; potential markers nih.gov nih.gov
Sargassum hemiphyllum var. chinenseChloroplast Genome124,323Genes involved in photosynthesis; potential markers nih.gov nih.gov
Sargassum fusiformeNuclear Genome438 MbpGenes potentially involved in various metabolic pathways nih.gov nih.gov
Sargassum thunbergiiNuclear Genome376 MbpGenes potentially involved in various metabolic pathways nih.gov nih.gov

Molecular and Cellular Mechanisms of Action Basic Research Focus

Identification and Validation of Specific Molecular Targets

The identification of specific molecular targets is a fundamental step in understanding a compound's mechanism of action. This process aims to pinpoint the proteins, enzymes, or other biomolecules that Hedaol C directly interacts with to elicit a biological response wjbphs.comdev.to. Target validation then confirms that modulating the activity of the identified target indeed contributes to the observed biological effect wjbphs.com.

Research on compounds including Hedaols A, B, and C has suggested potential interactions with lipoxygenases (LOX), specifically 5-LOX and 15-LOX, as probable targets linked to observed antiproliferative activity in certain cancer cell lines researchgate.net. In vitro assays are commonly employed to assess the efficacy and selectivity of compounds towards specific biological targets ontosight.ai.

Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To characterize the binding interaction between a compound like this compound and its potential protein targets, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are widely utilized nih.govlabmanager.comnicoyalife.comnih.gov.

SPR is a label-free, real-time technique that measures the binding of a molecule in solution to a binding partner immobilized on a sensor surface. It provides kinetic data, including association and dissociation rate constants, which can be used to calculate binding affinity (dissociation constant, KD) nih.govlabmanager.com. SPR is suitable for analyzing a wide range of molecular interactions, including protein-small molecule interactions labmanager.com.

ITC, considered a gold standard for dissecting the thermodynamics of biomolecular binding, directly measures the heat released or absorbed during a binding event nih.govnicoyalife.comnih.gov. This technique allows for the determination of binding affinity (KD), stoichiometry, and thermodynamic parameters such as enthalpy change (ΔH) and entropy change (ΔS) nih.govnih.gov.

While these techniques are standard in characterizing protein-ligand interactions, specific published data detailing the use of SPR or ITC to study the direct binding of this compound to identified or putative targets like lipoxygenases was not found in the consulted literature.

Enzyme Inhibition or Activation Kinetics (in vitro)

If a molecular target is an enzyme, studying the kinetics of its interaction with the compound can reveal whether the compound acts as an inhibitor or activator and provide insights into the mechanism of this modulation sci-hub.sewikipedia.org. In vitro enzyme assays are crucial for this purpose ontosight.ai.

Enzyme inhibition kinetics typically involves measuring the enzyme's reaction rate in the presence of varying concentrations of the substrate and the inhibitor sci-hub.sesigmaaldrich.com. Analysis of the resulting data, often using methods like Lineweaver-Burk plots, can determine parameters such as the Michaelis constant (Km), maximum reaction velocity (Vmax), and the inhibition constant (Ki) sci-hub.sesigmaaldrich.com. Different types of inhibition (competitive, uncompetitive, mixed, non-competitive) can be distinguished based on their effects on Km and Vmax wikipedia.orglibretexts.org.

Given the suggestion that this compound, among other compounds, may act as a lipoxygenase inhibitor researchgate.net, in vitro enzyme kinetics studies would be essential to confirm this activity and characterize the nature of the inhibition (e.g., competitive, non-competitive) and determine the potency (e.g., Ki or IC50 values) specifically for this compound against 5-LOX and 15-LOX. However, specific kinetic data for this compound's effect on lipoxygenase activity was not available in the examined search results.

Modulation of Intracellular Signaling Pathways

Beyond direct target binding, compounds can exert their effects by modulating intracellular signaling pathways. These complex networks of molecular interactions transmit signals from outside or inside the cell, regulating a wide range of cellular activities wikipedia.orgnih.gov.

Signaling pathways often involve a cascade of protein modifications, particularly phosphorylation and dephosphorylation, mediated by kinases and phosphatases, respectively thermofisher.comunits.itneb.com. They also frequently involve the generation or release of secondary messengers wikipedia.orgslideshare.netlibretexts.org.

Specific research detailing the impact of this compound on particular intracellular signaling pathways was not found in the provided search results. However, given its potential biological activities, it is plausible that this compound could influence one or more signaling cascades.

Impact on Kinase and Phosphatase Activities

Protein kinases and phosphatases are key regulators in most signaling pathways, acting as molecular switches by adding or removing phosphate (B84403) groups from proteins thermofisher.comunits.itneb.com. Dysregulation of kinase and phosphatase activities is implicated in numerous diseases, making them significant drug targets bmglabtech.com.

Assays to measure kinase and phosphatase activities in the presence of a compound can help determine if the compound directly modulates these enzymes or affects their activity indirectly within a cellular context thermofisher.combmglabtech.com.

While the importance of kinases and phosphatases in signaling is well-established, there is no specific information in the search results regarding this compound's direct impact on the activity of any particular kinase or phosphatase.

Effects on Fundamental Cellular Processes in in vitro Models

In vitro cell culture models are invaluable tools for studying the effects of compounds on fundamental cellular processes in a controlled environment nih.govcellandgene.complos.org. These processes include cell proliferation, differentiation, migration, survival, and apoptosis wikipedia.org.

Research has indicated that this compound showed low cytotoxicity against P388 cells acs.org. Additionally, a study investigating compounds from Sargassum cinereum, including Hedaols A, B, and C, reported moderate in vitro antiproliferative activity against HepG2, MCF-7, and Caco-2 cancer cell lines for a group of these compounds researchgate.net. While this suggests that this compound may influence cellular processes related to proliferation or survival, detailed studies specifically isolating and characterizing the effects of this compound on these or other fundamental cellular processes (e.g., cell cycle progression, apoptosis induction, migration assays) were not explicitly detailed in the retrieved information.

In vitro studies allow for the observation and quantification of cellular responses to a compound, providing essential data for understanding its biological impact at the cellular level nih.govplos.org. Further research using various in vitro models and cellular assays is needed to comprehensively characterize the effects of this compound on fundamental cellular processes.

Cell Cycle Progression and Regulation

The cell cycle is a tightly regulated process that controls cell growth and division jagiroadcollegelive.co.in. Progression through the cell cycle is orchestrated by the sequential activation and inactivation of cyclin-dependent kinases (CDKs), which associate with regulatory proteins called cyclins pressbooks.pubkhanacademy.org. These complexes phosphorylate target proteins, driving the cell from one phase to the next pressbooks.pubkhanacademy.org. Cell cycle regulation is subject to both internal and external cues, and its deregulation can lead to diseases such as cancer jagiroadcollegelive.co.inpressbooks.pub.

Research into this compound's effects on cell cycle progression would typically involve experiments to determine if the compound causes cell cycle arrest at specific phases (e.g., G1, S, G2, or M). This can be assessed using techniques like flow cytometry to analyze DNA content in a cell population. Further studies would investigate the impact of this compound on the expression and activity of key cell cycle regulators, including various cyclins and CDKs, as well as CDK inhibitors nih.gov.

While general mechanisms of cell cycle regulation involving cyclins and CDKs are well-established jagiroadcollegelive.co.inpressbooks.pubkhanacademy.org, specific data detailing the direct effects of this compound on these processes were not prominently available in the consulted literature. Studies on other natural compounds have shown modulation of cell cycle regulators, suggesting potential avenues for investigating this compound.

Induction or Inhibition of Apoptosis and Autophagy Pathways

Apoptosis and autophagy are two critical cellular processes that can determine cell fate mdpi.comnih.govscielo.br. Apoptosis is a form of programmed cell death characterized by a cascade of events leading to controlled dismantling of the cell mdpi.comscielo.br. Autophagy is a catabolic process involving the degradation and recycling of cellular components through the formation of autophagosomes scielo.brnih.gov. The relationship between apoptosis and autophagy is complex and context-dependent; autophagy can act as a survival mechanism or contribute to cell death mdpi.comscielo.br.

Investigating this compound's influence on these pathways would involve assessing markers of apoptosis, such as caspase activation (e.g., caspase-3, -8, -9) and PARP cleavage, and analyzing changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family proteins) mdpi.commedsci.org. For autophagy, researchers would examine the lipidation of LC3 (LC3-I to LC3-II conversion) and the degradation of SQSTM1/p62, key markers of autophagosome formation and autophagic flux medsci.org.

The interplay between apoptosis and autophagy is regulated by common molecules and pathways mdpi.comnih.govnih.gov. For instance, proteins like Beclin-1 and ATG12 are involved in both processes mdpi.com. Cellular stress can influence the balance between these pathways mdpi.comnih.gov.

While the provided search results mention that Hedaols showed low cytotoxicity against P388 cells acs.org, detailed mechanisms regarding apoptosis or autophagy induction or inhibition by this compound were not extensively described. Research on other marine natural products has demonstrated their ability to modulate apoptosis and autophagy in cancer cells acs.orgmdpi.comrsc.org.

Structural-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

Structure-Activity Relationship (SAR) studies aim to understand how variations in the chemical structure of a compound correlate with changes in its biological activity wikipedia.orgcollaborativedrug.comresearchgate.net. This knowledge is fundamental in medicinal chemistry for identifying the structural features responsible for a compound's effects and guiding the design of new molecules with improved potency or selectivity wikipedia.orgcollaborativedrug.comresearchgate.net.

SAR studies typically involve synthesizing or acquiring a series of structurally related compounds (analogs) and testing their biological activities in relevant assays wikipedia.orgcollaborativedrug.comresearchgate.net. By comparing the activities of these analogs, researchers can deduce which parts of the molecule are essential for activity and how modifications influence the biological outcome wikipedia.orgcollaborativedrug.comresearchgate.net.

Correlation of Structural Motifs with Specific Biological Activities

Identifying the specific structural motifs within this compound that are responsible for its observed or potential biological activities is a key aspect of SAR. This involves systematically altering different parts of the this compound molecule and evaluating the resulting changes in activity. For example, if this compound shows cytotoxicity, SAR studies would aim to determine which functional groups or structural features are crucial for this effect.

This compound is described as a bisnorditerpene acs.org. Diterpenes are a class of natural products derived from geranylgeranyl pyrophosphate, and many have diverse biological activities mdpi.com. Understanding the core diterpene skeleton and any attached functional groups in this compound is the starting point for SAR.

While the initial isolation paper describes the structure of this compound acs.org, detailed SAR studies specifically on this compound were not found in the provided search results. However, the principle of SAR is widely applied in the study of natural products and their synthetic analogs to optimize biological activity wikipedia.orgresearchgate.netnih.govnih.gov.

Design and Synthesis of SAR Probes

Based on the insights gained from SAR studies, researchers design and synthesize new compounds, often referred to as SAR probes or analogs wikipedia.orgcollaborativedrug.comresearchgate.net. These probes incorporate specific structural modifications to test hypotheses about the relationship between structure and activity. For instance, if a particular functional group is hypothesized to be important for binding to a biological target, analogs with modifications or replacements of that group would be synthesized and tested.

The design of SAR probes is an iterative process, where the results from testing one set of analogs inform the design of the next set wikipedia.orgcollaborativedrug.com. This systematic approach helps to build a comprehensive understanding of the molecular features required for activity and can lead to the discovery of more potent or selective compounds.

Given the limited publicly available detailed biological activity data for this compound in the search results, specific examples of SAR probe design and synthesis for this particular compound were not found. However, the general methodology of designing and synthesizing analogs with targeted structural changes is a standard practice in medicinal chemistry and natural product research wikipedia.orgresearchgate.netnih.govnih.gov.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound9970803

Data Tables

Based on the provided search results, specific quantitative data on this compound's effects on cell cycle progression, apoptosis, autophagy, or transcriptional/translational regulation were not available to create detailed data tables. The information primarily describes this compound as a compound of interest with potential biological activities and provides its structural information and source.

However, if specific research data were available, a data table for cell cycle analysis might look like this:

TreatmentCell LineG1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle[Cell Line][Value][Value][Value]
This compound (X µM)[Cell Line][Value][Value][Value]
This compound (Y µM)[Cell Line][Value][Value][Value]

A data table for apoptosis markers might look like this:

TreatmentCell LineCaspase-3 ActivationPARP Cleavage
Vehicle[Cell Line][Level/Observation][Level/Observation]
This compound (X µM)[Cell Line][Level/Observation][Level/Observation]
This compound (Y µM)[Cell Line][Level/Observation][Level/Observation]

These tables are illustrative examples of how data from research on this compound's mechanisms of action could be presented if such data were available.

Advanced Analytical Techniques for Mechanistic and Interaction Studies

Targeted Metabolomics for Hedaol C and its Biotransformation Products

Targeted metabolomics focuses on the quantitative analysis of specific, known metabolites, including the parent compound this compound and its subsequent biotransformation products. This approach is crucial for understanding how this compound is processed within a biological system. nih.govhaematologica.org

High-resolution liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the quantitative analysis of compounds like this compound in complex biological matrices. researchgate.netnews-medical.netchromatographyonline.com The coupling of liquid chromatography, which separates molecules based on their physicochemical properties, with mass spectrometry, which detects and quantifies them based on their mass-to-charge ratio, provides exceptional sensitivity and selectivity. nih.govmdpi.com

In the analysis of this compound, a reversed-phase LC column would likely be employed to separate it from other cellular components. The mass spectrometer, often a high-resolution instrument like an Orbitrap or a time-of-flight (TOF) analyzer, allows for the precise mass determination of this compound and its metabolites, facilitating their identification and quantification. mdpi.comresearchgate.net The use of tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the parent ion and analyzing the resulting product ions, creating a unique "fingerprint" for the molecule. researchgate.net

Table 1: Illustrative LC-MS Parameters for this compound Analysis

Parameter Setting Purpose
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) Separation of this compound from polar and non-polar interferents.
Mobile Phase Gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) To achieve optimal separation of this compound and its metabolites.
Flow Rate 0.3 mL/min To ensure efficient separation and ionization.
Ionization Mode Positive Electrospray Ionization (ESI+) To generate protonated molecular ions [M+H]+ for detection.
MS Analyzer High-Resolution Mass Spectrometer (e.g., Orbitrap) For accurate mass measurements and elemental composition determination.

| Scan Mode | Full scan followed by data-dependent MS/MS | To identify and confirm the structure of this compound and its metabolites. |

This table presents a hypothetical set of parameters and would require empirical optimization for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for identifying and quantifying metabolites in complex biological samples. nih.govmdpi.com While LC-MS excels in sensitivity, NMR provides unparalleled structural information, making it highly valuable for identifying novel biotransformation products of this compound. acs.orgmdpi.com

One-dimensional (1D) ¹H NMR spectra can provide a quantitative overview of the major metabolites present, including this compound. nih.gov For more detailed structural elucidation of its metabolites, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. acs.orgunl.edu These experiments reveal the connectivity between protons and carbons within a molecule, allowing for the de novo structure determination of unknown metabolites. The initial structural determination of this compound itself heavily relied on such NMR techniques. acs.org

Table 2: Key NMR Data for this compound Structure Elucidation

Nucleus Key Chemical Shifts (δ) and Correlations Structural Insight
¹H NMR Signals for olefinic protons and methyl groups. acs.org Indicates the presence of double bonds and methyl substituents.
¹³C NMR Resonances for carbonyl, olefinic, and aliphatic carbons. acs.org Confirms the carbon skeleton and functional groups.
COSY Correlations between neighboring protons. acs.org Establishes proton-proton spin coupling networks.

| HMBC | Long-range correlations between protons and carbons. acs.org | Connects different structural fragments of the molecule. |

Data derived from the initial isolation and characterization of this compound. acs.org

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis

Advanced Spectroscopic Methods for Real-Time Interaction Monitoring

Understanding how this compound interacts with its biological targets, such as proteins or enzymes, is crucial for elucidating its mechanism of action. Advanced spectroscopic techniques can monitor these interactions in real-time, providing kinetic and dynamic information.

Fluorescence spectroscopy is a highly sensitive technique for studying the binding of a ligand, like this compound, to a protein. nih.govnumberanalytics.comunito.it This method can be used to determine binding constants, stoichiometry, and the kinetics of the interaction. numberanalytics.com If the target protein has intrinsic fluorescence (e.g., from tryptophan or tyrosine residues), the binding of this compound may cause a change in this fluorescence, which can be monitored. unito.it Alternatively, if this compound itself is fluorescent or can be fluorescently labeled, its binding to a protein can be directly observed. nih.gov Fluorescence anisotropy or polarization measurements can also provide information on the size and shape changes of the complex upon binding. horiba.com

Table 3: Hypothetical Fluorescence Titration Experiment for this compound Binding

Step Procedure Measurement Derived Information
1 Measure the intrinsic fluorescence of the target protein. Baseline fluorescence intensity. Initial state of the protein.
2 Incrementally add this compound to the protein solution. Changes in fluorescence intensity or wavelength. Evidence of interaction and binding.
3 Plot the change in fluorescence against the concentration of this compound. Binding curve. Determination of binding affinity (Kd).

| 4 | Perform fluorescence anisotropy measurements. | Changes in polarization. | Information on the size and conformational changes of the protein-ligand complex. |

This table outlines a general experimental workflow for studying protein-ligand interactions using fluorescence spectroscopy.

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopy techniques that provide detailed information about the chemical structure and conformation of molecules. wikipedia.orghoriba.comedinst.comriverd.com When this compound binds to a protein, it can induce conformational changes in the protein's secondary structure (e.g., alpha-helices and beta-sheets). americanlaboratory.comnih.gov These changes can be detected by monitoring shifts in the amide I and amide II bands in the protein's FTIR or Raman spectrum. americanlaboratory.comresearchgate.net The initial characterization of this compound included IR spectroscopy to identify key functional groups like hydroxyl and conjugated ketones. acs.org

Attenuated Total Reflectance (ATR)-FTIR is particularly useful for studying proteins, as it requires only small sample volumes and can be used in aqueous environments. americanlaboratory.comcore.ac.uk Raman spectroscopy, being insensitive to water, is also well-suited for studying biological samples in their native state. riverd.commdpi.com

Fluorescence Spectroscopy for Ligand Binding Dynamics

Isotopic Labeling Strategies for Pathway Tracing and Turnover Studies

Isotopic labeling is a powerful technique for tracing the metabolic fate of a compound and determining its turnover rate within a biological system. isotope.comboku.ac.atckisotopes.com By introducing a stable isotope (e.g., ¹³C or ¹⁵N) into the structure of this compound, researchers can track its journey through metabolic pathways. wikipedia.orgisotope.com

For example, cells or organisms can be treated with ¹³C-labeled this compound. Subsequent analysis by LC-MS or NMR will reveal which metabolites contain the ¹³C label, definitively identifying them as downstream products of this compound metabolism. boku.ac.at This approach, often referred to as stable isotope labeling by/with amino acids in cell culture (SILAC) in proteomics, can be adapted for metabolomics to provide unambiguous pathway information. wikipedia.org This method eliminates the ambiguity of whether a detected metabolite is endogenous or derived from the compound of interest.

Table 4: Compound Names Mentioned in the Article

Compound Name
Hedaol A
Hedaol B

Imaging Mass Spectrometry for Spatial Distribution within Biological Systems (e.g., algal tissue, cell cultures)

Imaging Mass Spectrometry (IMS) is a powerful molecular imaging technique that allows for the visualization of the spatial distribution of chemical compounds directly in biological tissues without the need for labels. nih.govresearchgate.net This method combines the chemical specificity of mass spectrometry with the spatial information of microscopy, providing a map of where specific molecules, such as this compound, are located within a sample. nih.govmdpi.com The technique is particularly valuable for understanding the physiological and metabolic processes related to a compound by revealing its distribution at the tissue and cellular level. mdpi.com

The most common IMS technique for this purpose is Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry. nih.govnih.gov In a typical MALDI-IMS experiment, a thin section of the biological sample, such as algal tissue or a cell culture pellet, is mounted on a conductive slide and coated with a chemical matrix. nih.gov This matrix co-crystallizes with the analytes and absorbs energy from a pulsed laser. The laser is rastered across the sample, and at each point, the desorbed and ionized molecules are analyzed by the mass spectrometer to generate a mass spectrum. umons.ac.be By compiling the mass spectra from all points, a two-dimensional ion density map can be created for specific molecules, showing their distribution across the tissue section. mdpi.com

Research on saponins (B1172615), a class of compounds to which this compound belongs, demonstrates the utility of IMS in elucidating their biological roles. For instance, MALDI-IMS has been successfully employed to map the distribution of various saponins in the roots and rhizomes of different Panax species. nih.govresearchgate.net These studies have revealed that the localization of specific saponins is often highly organized and related to the botanical structure of the tissue. nih.govresearchgate.net

In a hypothetical application to a marine alga producing this compound, IMS could be used to determine if the compound is localized in specific cellular or subcellular compartments. For example, tissue cryosections could be analyzed to see if this compound is concentrated in the outer cell layers, potentially indicating a role in chemical defense, or near reproductive structures, suggesting a function in signaling.

Detailed research findings from studies on analogous compounds have shown that different saponins can have distinct spatial distributions within the same plant. In studies on tea plants (Camellia sinensis), desorption electrospray ionization-mass spectrometry imaging (DESI-MSI) revealed that di- and trisaccharide saponins were primarily located in the epidermis and cortex of the roots, while tetrasaccharide saponins were concentrated in the stele. nih.gov Similarly, studies on Allium species have used MALDI-TOF IMS to visualize the location of steroidal saponins in the bulbs, finding them extensively in the outer leaf scales and tunics. researchgate.net Such differential localization suggests distinct physiological functions for these closely related molecules. frontiersin.org

The data generated from these experiments are typically presented as ion images, where color intensity corresponds to the relative abundance of the molecule of interest in a specific area. By correlating these images with histological stains of the same tissue section, the distribution of the compound can be mapped to specific cell types or tissue regions. nih.gov

The table below summarizes findings from representative studies on saponin (B1150181) distribution using imaging mass spectrometry, illustrating the type of data that could be generated in a study of this compound.

Compound ClassBiological SystemIMS TechniqueKey Findings on Spatial DistributionReference
Ginsenosides (Saponins) Panax species (roots)MALDI-TOF-MSISaponin localization is related to botanical structure; different species show varied localization modes. nih.gov
Steroidal Saponins Allium species (bulbs)MALDI-TOF IMSSaponins are concentrated in the outer leaf scale and tunics. researchgate.net
Triterpenoid Saponins Camellia sinensis (roots)DESI-MSIDi- and trisaccharide saponins are localized in the epidermis and cortex; tetrasaccharide saponins are in the stele. nih.gov
Notoginsenosides Panax notoginseng (roots)MALDI-MSIRevealed distinct distributions of various saponins and other metabolites in the phloem, xylem, and medulla. nih.gov
Sea Star Saponins Asterias rubens (body wall)MALDI ImagingSaponins are located within the body wall and in the external mucus layer, suggesting a defensive role. umons.ac.be

This advanced analytical approach provides invaluable insights into the chemical ecology and physiology of organisms by mapping the precise location of their specialized metabolites.

Computational and Theoretical Investigations

Molecular Docking and Virtual Screening for Putative Target Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Hedaol C, molecular docking would be instrumental in identifying potential protein targets by simulating its interaction with a vast array of known protein structures.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. ejpmr.com For a novel compound like this compound, virtual screening against a library of protein targets could quickly identify potential biological activities.

Research Findings on Related Compounds:

Studies on other secondary metabolites from Sargassum species have successfully employed molecular docking to predict biological activities. For instance, a study on Sargassum vulgare used molecular docking to evaluate the binding affinity of its secondary metabolites against the exotoxin A of Pseudomonas aeruginosa, a key bacterial protein. mdpi.com This in silico approach helps to prioritize compounds for further experimental testing. Similarly, compounds from Sargassum wightii were analyzed via molecular docking to confirm their antimicrobial potential by assessing their binding energies with pathogenic targets. tandfonline.com In another study, meroterpenoids from Sargassum macrocarpum were docked against the Angiotensin I-Converting Enzyme (ACE), a key enzyme in blood pressure regulation, to understand their inhibitory effects. tandfonline.com

A hypothetical molecular docking study of this compound would involve the following steps:

Preparation of the this compound structure: A 3D model of this compound would be generated and optimized for energy.

Selection of a protein target library: A collection of 3D protein structures, often implicated in various diseases, would be compiled.

Docking simulation: this compound would be "docked" into the binding site of each protein in the library using software like AutoDock or PyRx. mdpi.comtandfonline.com

Scoring and analysis: The binding affinity, typically represented as a score (e.g., in kcal/mol), would be calculated for each this compound-protein complex. Lower binding energies generally indicate a more stable and favorable interaction.

The results of such a screening could be presented in a table similar to the one below, which is a hypothetical representation of potential docking results for this compound against a few selected targets.

Protein TargetPDB IDBinding Affinity (kcal/mol) (Hypothetical)Potential Biological Relevance
Cyclooxygenase-2 (COX-2)1CX2-8.5Anti-inflammatory
Tumor Necrosis Factor-alpha (TNF-α)2AZ5-7.9Anti-inflammatory, Anticancer
B-cell lymphoma 2 (Bcl-2)2O2F-9.1Anticancer (Apoptosis induction)
Acetylcholinesterase (AChE)4EY7-8.2Neuroprotective

This table is for illustrative purposes only. The values are not based on actual experimental data for this compound.

Molecular Dynamics Simulations of this compound-Biomolecule Complexes

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. nih.gov An MD simulation of a this compound-protein complex, identified through molecular docking, would offer deeper insights into the stability and dynamics of their interaction.

The Process of MD Simulation: An MD simulation protocol for a this compound-biomolecule complex would typically involve:

System setup: The docked complex is placed in a simulated physiological environment, including water molecules and ions.

Equilibration: The system is allowed to relax and reach a stable state at a given temperature and pressure.

Production run: The simulation is run for an extended period (nanoseconds to microseconds) to observe the dynamic behavior of the complex.

Analysis of the MD trajectory can reveal:

Stability of the binding: How long this compound remains in the binding pocket.

Key interacting residues: Which amino acids in the protein form stable hydrogen bonds or hydrophobic interactions with this compound.

Conformational changes: Whether the binding of this compound induces any changes in the protein's shape, which could affect its function.

Insights from Related Research: Studies on other marine diterpenes have utilized MD simulations to validate docking results and understand interaction mechanisms. For example, MD simulations of dolabelladienetriol, a marine diterpene, with HIV-1 reverse transcriptase suggested that the compound could interfere with viral RNA binding by inducing conformational changes in the enzyme. nih.govswmd.co.innih.gov Similarly, MD simulations were used to study the stability of potential inhibitors from the brown seaweed Sargassum polycystum against a SARS-CoV-2 protein. mdpi.com

The stability of the this compound-protein complex during a hypothetical MD simulation could be assessed using metrics like the Root Mean Square Deviation (RMSD), as illustrated in the hypothetical chart below.

(A hypothetical chart showing the RMSD of the protein backbone and the ligand (this compound) over a 100 ns simulation time would be placed here. A stable RMSD for both would indicate a stable binding complex.)

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are used to study the electronic properties of molecules, providing insights into their structure, stability, and reactivity. For this compound, these calculations could elucidate aspects of its chemical behavior that are not accessible through classical molecular mechanics methods.

Methods and Applications: Methods like Density Functional Theory (DFT) are commonly employed to calculate various electronic properties. mdpi.com For this compound, these calculations could determine:

Optimized geometry: The most stable 3D conformation of the molecule.

Electron distribution: The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps indicate regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), highlighting potential sites for interaction with biological targets.

Frontier molecular orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO can indicate the chemical stability of the molecule.

Hypothetical Electronic Properties of this compound:

Quantum Chemical PropertyHypothetical ValueSignificance
HOMO Energy-6.2 eVRelates to the ability to donate electrons
LUMO Energy-1.8 eVRelates to the ability to accept electrons
HOMO-LUMO Gap4.4 eVIndicates chemical stability and reactivity
Dipole Moment2.5 DMeasures the polarity of the molecule

This table is for illustrative purposes only. The values are not based on actual experimental data for this compound.

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling for Mechanistic Hypotheses

Cheminformatics involves the use of computational methods to analyze chemical data, helping to organize, search, and model chemical information. nih.gov For a group of related compounds like the hedaols (A, B, and C), cheminformatics tools can be used to compare their structural and physicochemical properties.

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov If a series of this compound analogs with varying biological activities were synthesized or discovered, a QSAR model could be developed to predict the activity of new, untested analogs.

Building a QSAR Model:

Data collection: A dataset of compounds with known structures and biological activities is required.

Descriptor calculation: Various molecular descriptors (e.g., physicochemical properties, topological indices) are calculated for each compound.

Model development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that correlates the descriptors with the biological activity.

Model validation: The predictive power of the QSAR model is rigorously tested.

Application to this compound and Related Compounds: While no specific QSAR studies on this compound exist, research on other marine algal compounds has demonstrated the utility of this approach. For example, QSAR models have been developed for marine algal compounds with anticancer activity to understand the structural requirements for their cytotoxicity against various cancer cell lines. These studies often reveal that specific topological and electronic descriptors are key to the compounds' activity. A study on phyco-compounds from the seaweed Ulva fasciata used VEGA QSAR to analyze toxicity.

A hypothetical QSAR equation for a series of this compound analogs might look like this:

log(1/IC₅₀) = a(logP) - b(LUMO) + c*(Molecular Weight) + d**

Where:

log(1/IC₅₀) is the biological activity.

logP , LUMO , and Molecular Weight are molecular descriptors.

a, b, c, and d are constants determined by the regression analysis.

Such a model, once validated, could guide the synthesis of new this compound derivatives with potentially enhanced activity.

Future Directions and Emerging Research Avenues

Development of Novel Methodologies for Comprehensive Hedaol C Research

Comprehensive research into this compound requires the refinement and development of novel methodologies spanning isolation, characterization, and biological activity assessment. Although spectroscopic methods have been successfully employed for structural determination, including NMR analysis, further research could benefit from advanced techniques for stereochemical assignment and confirmation, particularly given that this compound is an isomer of Hedaol A acs.org. Techniques such as advanced chromatographic methods coupled with high-resolution mass spectrometry could enhance the efficiency and sensitivity of isolating this compound from natural sources and detecting its metabolites in biological systems mdpi.com.

Furthermore, developing standardized and high-throughput in vitro assays specifically tailored to the potential bioactivities of hedaols, such as anti-inflammatory, antioxidant, or anticancer properties, will be crucial for comparative studies and the identification of more potent analogs ontosight.ai. While low cytotoxicity against P388 cells has been reported for hedaols, a broader panel of cell lines and more sophisticated 3D cell culture models could provide a more accurate representation of in vivo effects acs.orgacs.orgnih.gov. Methodologies for studying the interaction of this compound with specific cellular targets, such as protein binding assays or enzyme inhibition studies, are also essential for understanding its mechanism of action ontosight.ai.

Integration of this compound Studies with Systems Biology and Multi-Omics Approaches

Understanding the full biological impact of this compound necessitates its study within the context of biological systems. Integrating this compound research with systems biology and multi-omics approaches, including transcriptomics, proteomics, and metabolomics, can provide a holistic view of its effects on cellular pathways and networks nih.gov. By analyzing changes in gene expression, protein profiles, and metabolite levels in response to this compound exposure, researchers can identify affected pathways, potential off-targets, and biomarkers of activity or exposure.

Such integrated approaches can help to decipher the complex interactions between this compound and biological molecules, moving beyond the study of single targets to understand its influence on interconnected biological processes. This is particularly relevant for compounds with potential pleiotropic effects, such as those with potential anti-inflammatory or antioxidant activities ontosight.ai. Data integration and computational modeling will be key to interpreting the large datasets generated by multi-omics studies, allowing for the prediction of biological outcomes and the identification of critical nodes in affected pathways.

Exploration of this compound as a Biochemical Probe for Cellular Pathway Elucidation

This compound, with its distinct chemical structure as a bisnorditerpene, holds potential as a biochemical probe to investigate specific cellular pathways. By using this compound or modified versions as tools, researchers can perturb biological systems and observe the downstream effects, thereby helping to elucidate the roles of particular proteins or pathways in cellular processes. This is especially valuable for pathways potentially modulated by diterpenoids or related natural products mdpi.com.

Designing and synthesizing tagged versions of this compound (e.g., with fluorescent or affinity labels) could enable the visualization and isolation of its direct binding partners within cells. This would provide invaluable insights into its molecular targets and the initial events triggering its biological effects. Such studies can complement genetic approaches by providing chemical validation for the involvement of specific proteins or pathways in observed phenotypes.

Advanced Strategies for Biosynthetic Pathway Engineering and Synthetic Biology of this compound

The isolation of this compound from a natural source, Sargassum sp., suggests the existence of a biosynthetic pathway for its production in this organism acs.orgacs.orgnih.gov. Elucidating this pathway is a crucial future direction. Advanced genomic and transcriptomic analyses of the source alga can help identify the genes encoding the enzymes involved in this compound biosynthesis. Techniques such as genome sequencing, RNA sequencing, and bioinformatics can be employed to identify candidate genes based on sequence homology to known terpene biosynthetic enzymes mdpi.com.

Q & A

Basic Research Questions

Q. How can researchers design reproducible experiments to investigate the physicochemical properties of Hedaol C?

  • Methodological Answer : Follow a structured experimental design with clear protocols for synthesis, purification, and characterization. Include details on instrumentation (e.g., HPLC, NMR), solvent systems, and temperature controls. Validate methods using established standards (e.g., USP guidelines) and document deviations. For reproducibility, provide raw data and step-by-step procedures in supplementary materials .

Q. What strategies are recommended for conducting a systematic literature review on this compound’s biological activity?

  • Methodological Answer : Use databases like PubMed, SciFinder, and Web of Science with keywords such as "this compound AND (mechanism OR pharmacokinetics)". Filter results by study type (e.g., in vitro, in vivo) and prioritize peer-reviewed articles. Critically assess experimental conditions (e.g., cell lines, dosage) to identify gaps or inconsistencies .

Q. How should researchers validate conflicting data on this compound’s toxicity across studies?

  • Methodological Answer : Perform meta-analysis by comparing experimental variables (e.g., exposure duration, model organisms). Use statistical tools (e.g., ANOVA, t-tests) to assess significance. Replicate key experiments under standardized conditions and employ orthogonal assays (e.g., cytotoxicity assays paired with oxidative stress markers) to confirm findings .

Advanced Research Questions

Q. What frameworks can resolve contradictions in this compound’s reported mechanisms of action?

  • Methodological Answer : Apply contradiction analysis (e.g., TRIZ principles) to identify principal vs. secondary factors influencing results. For example, if Study A reports apoptosis induction while Study B emphasizes necrosis, evaluate cell-type specificity, assay sensitivity, and concentration gradients. Use pathway enrichment analysis (e.g., KEGG, GO) to reconcile divergent mechanisms .

Q. How can computational modeling enhance understanding of this compound’s structure-activity relationships?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases). Validate predictions with mutagenesis studies or surface plasmon resonance (SPR). Compare results with experimental IC50 values and adjust force fields to improve accuracy .

Q. What experimental approaches optimize this compound’s stability in aqueous solutions for long-term studies?

  • Methodological Answer : Test stabilizers (e.g., cyclodextrins, antioxidants) using accelerated stability protocols (ICH Q1A). Monitor degradation products via LC-MS and analyze kinetics using Arrhenius equations. For in vivo applications, assess bioavailability changes using pharmacokinetic models (e.g., non-compartmental analysis) .

Data Presentation & Ethical Considerations

Q. How should researchers present complex datasets on this compound’s polymorphic forms?

  • Methodological Answer : Use comparative tables to summarize crystallographic data (e.g., XRD, DSC) and highlight thermodynamic stability trends. Include high-resolution microscopy images with scale bars. Adhere to IUCr guidelines for crystallographic metadata and deposit raw files in public repositories (e.g., Cambridge Structural Database) .

Q. What ethical guidelines apply to sharing this compound-related data from collaborative studies?

  • Methodological Answer : Define data ownership and usage rights in collaboration agreements. For public datasets, apply FAIR principles (Findable, Accessible, Interoperable, Reusable) and use platforms like Zenodo or Figshare. Cite original contributors and comply with journal policies on data availability .

Tables for Quick Reference

Key Parameter Recommended Method Validation Criteria Reference
Purity of this compoundHPLC with UV detection (λ=254 nm)≥95% area under curve
Cytotoxicity AssessmentMTT assay (48h exposure)IC50 ± SEM from triplicate experiments
Stability in PBS (pH 7.4)Accelerated aging (40°C/75% RH, 30 days)≤5% degradation by LC-MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.